![molecular formula C17H22ClNO4 B13444836 methyl (1S,2R,3R,5R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B13444836.png)
methyl (1S,2R,3R,5R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Pseudococaine hydrochloride is a synthetic compound structurally related to cocaine, a well-known tropane alkaloid Unlike its naturally occurring counterpart, (+)-Pseudococaine hydrochloride is synthesized in laboratories and has distinct chemical and pharmacological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Pseudococaine hydrochloride typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of tropinone as a precursor, which undergoes a series of chemical reactions including reduction, esterification, and chlorination to yield the final product. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and purity of the compound.
Industrial Production Methods
Industrial production of (+)-Pseudococaine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities while maintaining high standards of quality and safety.
Análisis De Reacciones Químicas
Types of Reactions
(+)-Pseudococaine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in the molecule are replaced by other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(+)-Pseudococaine hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods for cocaine and its analogs.
Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter transporters.
Medicine: Investigated for potential therapeutic uses, including as a local anesthetic or in the treatment of certain neurological disorders.
Industry: Utilized in the synthesis of other complex organic molecules and as a standard in quality control processes.
Mecanismo De Acción
The mechanism of action of (+)-Pseudococaine hydrochloride involves its interaction with sodium channels in nerve cells. By binding to these channels, the compound inhibits the conduction of nerve impulses, leading to local anesthesia. Additionally, it affects the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, which can influence mood and behavior.
Comparación Con Compuestos Similares
Similar Compounds
Cocaine: Naturally occurring tropane alkaloid with potent stimulant and anesthetic properties.
Procaine: Synthetic local anesthetic with a similar mechanism of action but different chemical structure.
Lidocaine: Another synthetic local anesthetic with a broader range of medical applications.
Uniqueness
(+)-Pseudococaine hydrochloride is unique due to its synthetic origin and specific stereochemistry, which can result in different pharmacological effects compared to its natural and synthetic analogs. Its distinct properties make it valuable for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C17H22ClNO4 |
|---|---|
Peso molecular |
339.8 g/mol |
Nombre IUPAC |
methyl (1S,2R,3R,5R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H21NO4.ClH/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11;/h3-7,12-15H,8-10H2,1-2H3;1H/t12-,13+,14-,15-;/m1./s1 |
Clave InChI |
PIQVDUKEQYOJNR-XKKAXVAMSA-N |
SMILES isomérico |
CN1[C@@H]2CC[C@H]1[C@H]([C@@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl |
SMILES canónico |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


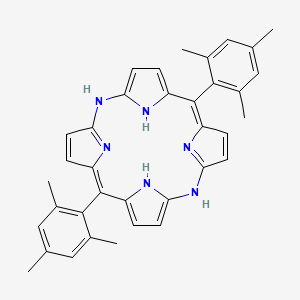
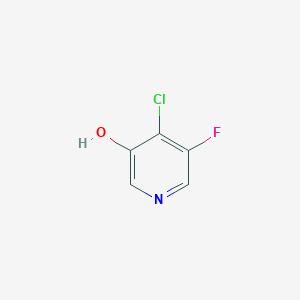
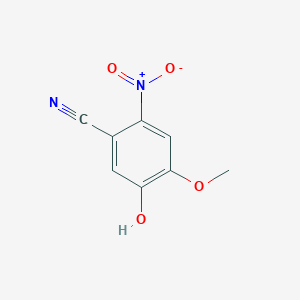
![(2S)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13444763.png)
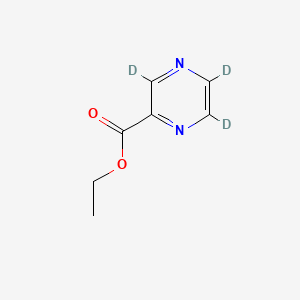
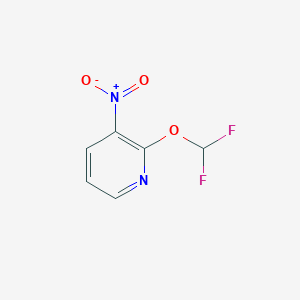
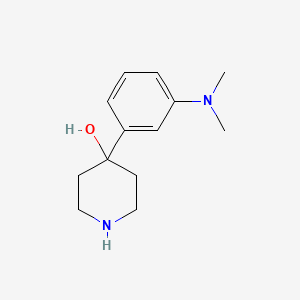
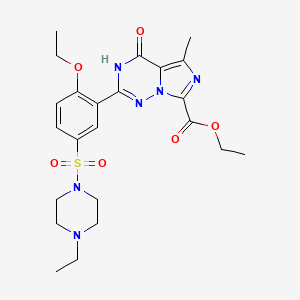
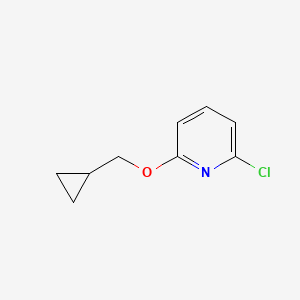

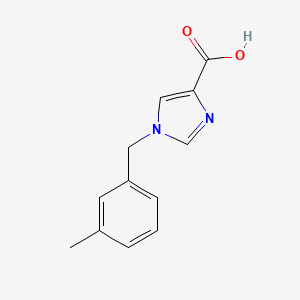
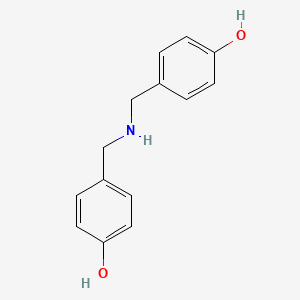
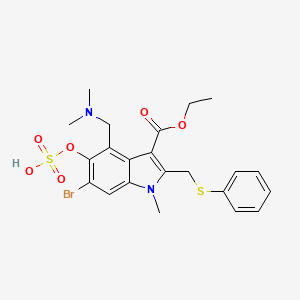
![(3R,5S)-5-(6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic acid](/img/structure/B13444821.png)
